
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to a decrease in ribosomal RNA synthesis and subsequent inhibition of protein synthesis, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. This leads to cell cycle arrest and apoptosis, ultimately resulting in the inhibition of tumor growth. In addition, N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide is its specificity for RNA polymerase I transcription, which makes it a promising candidate for cancer treatment. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has been shown to have limited efficacy in certain cancers, such as lung cancer.
Direcciones Futuras
There are several future directions for the research and development of N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide. One area of focus is the identification of biomarkers that can predict response to N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide treatment. Additionally, there is a need for the development of more potent and soluble analogs of N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide in humans.
In conclusion, N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide is a promising small molecule inhibitor of RNA polymerase I transcription that has potential therapeutic applications in cancer treatment. Its specificity for RNA polymerase I transcription and minimal toxicity in normal cells make it a promising candidate for cancer treatment. However, further research is needed to optimize its efficacy and evaluate its safety in humans.
Métodos De Síntesis
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide is synthesized through a multi-step process that involves the coupling of 3-bromo-2-pyrrolidinone with 3-aminopyridine, followed by a Suzuki coupling reaction with cyclohex-3-ene-1-carboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It specifically targets RNA polymerase I transcription, which is upregulated in many cancers, including breast, pancreatic, and hematological cancers. In preclinical studies, N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c20-16(13-7-2-1-3-8-13)18-14-9-6-10-17-15(14)19-11-4-5-12-19/h1-2,6,9-10,13H,3-5,7-8,11-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAOFDJAPOFEIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)NC(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Fluoro-4-methylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7527097.png)
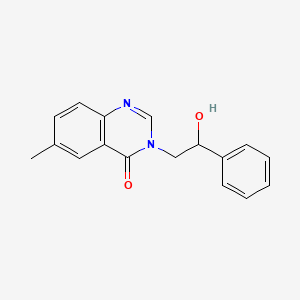
![N-[(6-methylpyridin-3-yl)methyl]quinoline-2-carboxamide](/img/structure/B7527112.png)
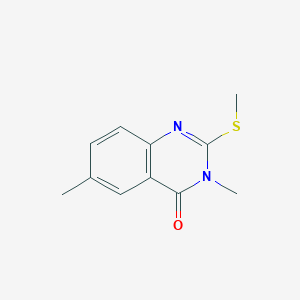

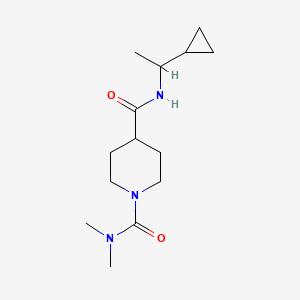
![N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]acetamide](/img/structure/B7527147.png)
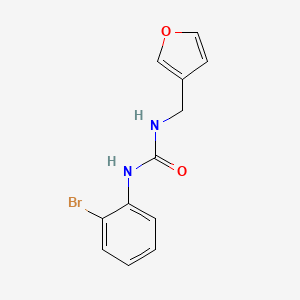
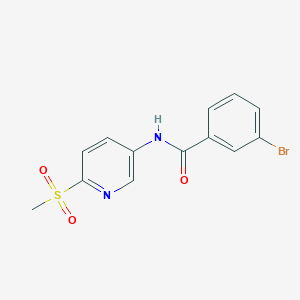


![1-[(4-Methylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527186.png)
![N-[(4-bromothiophen-2-yl)methyl]-3-chloro-N-methylbenzamide](/img/structure/B7527193.png)
![1-[(2-Methylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527210.png)